1-(3-Bromopropyl)-3-chloro-4-(trifluoromethylthio)benzene
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Overview
Description
1-(3-Bromopropyl)-3-chloro-4-(trifluoromethylthio)benzene is an organic compound that features a benzene ring substituted with bromopropyl, chloro, and trifluoromethylthio groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Bromopropyl)-3-chloro-4-(trifluoromethylthio)benzene typically involves the reaction of 3-chloro-4-(trifluoromethylthio)benzene with 1,3-dibromopropane under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. similar compounds are often produced using large-scale organic synthesis techniques, which involve the use of automated reactors and continuous flow systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(3-Bromopropyl)-3-chloro-4-(trifluoromethylthio)benzene can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The bromopropyl group can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols. The reactions are typically carried out in polar aprotic solvents like DMF or DMSO.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 1-(3-azidopropyl)-3-chloro-4-(trifluoromethylthio)benzene.
Scientific Research Applications
1-(3-Bromopropyl)-3-chloro-4-(trifluoromethylthio)benzene has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biochemical pathways and enzyme interactions.
Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 1-(3-Bromopropyl)-3-chloro-4-(trifluoromethylthio)benzene exerts its effects depends on its interaction with specific molecular targets. The bromopropyl group can act as an alkylating agent, modifying nucleophilic sites on proteins and nucleic acids. The trifluoromethylthio group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and hydrophobic pockets in proteins.
Comparison with Similar Compounds
Similar Compounds
1-(3-Bromopropyl)-3-(trifluoromethyl)benzene: This compound lacks the chloro group but has similar reactivity.
1-Bromo-3,5-bis(trifluoromethyl)benzene: This compound has two trifluoromethyl groups, making it more electron-withdrawing.
3-Bromo-1-phenylpropane: This compound lacks the trifluoromethylthio and chloro groups, resulting in different chemical properties.
Uniqueness
1-(3-Bromopropyl)-3-chloro-4-(trifluoromethylthio)benzene is unique due to the presence of both chloro and trifluoromethylthio groups, which impart distinct electronic and steric effects. These groups can influence the compound’s reactivity and interactions with other molecules, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C10H9BrClF3S |
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Molecular Weight |
333.60 g/mol |
IUPAC Name |
4-(3-bromopropyl)-2-chloro-1-(trifluoromethylsulfanyl)benzene |
InChI |
InChI=1S/C10H9BrClF3S/c11-5-1-2-7-3-4-9(8(12)6-7)16-10(13,14)15/h3-4,6H,1-2,5H2 |
InChI Key |
USEQRWBZGBJNNI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1CCCBr)Cl)SC(F)(F)F |
Origin of Product |
United States |
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